molecular formula C9H9FO3 B8548130 5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde

5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde

Cat. No.: B8548130
M. Wt: 184.16 g/mol
InChI Key: BZDAIBKRDZMJMD-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde is a benzaldehyde derivative featuring a unique substitution pattern: a fluorine atom at position 2, a hydroxyl group at position 4, and an ethoxy group at position 5. This compound’s structure combines electron-withdrawing (fluoro), electron-donating (hydroxy), and moderately lipophilic (ethoxy) substituents, making it a versatile intermediate for pharmaceutical and fine chemical synthesis.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

5-ethoxy-2-fluoro-4-hydroxybenzaldehyde

InChI

InChI=1S/C9H9FO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3

InChI Key

BZDAIBKRDZMJMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)F)O

Origin of Product

United States

Comparison with Similar Compounds

2-Fluoro-5-methoxybenzaldehyde

  • Substituents : Fluorine (position 2), methoxy (position 5).
  • Key Differences : Lacks the 4-hydroxy and 5-ethoxy groups present in the target compound.
  • Properties :
    • The methoxy group at position 5 enhances lipophilicity compared to a hydroxyl group but reduces hydrogen-bonding capacity.
    • Fluorine’s electronegativity directs electrophilic substitution reactions to meta/para positions.
  • Reactivity : The absence of a 4-hydroxy group limits participation in condensation or chelation reactions, unlike the target compound. This derivative is commonly used in synthesizing fluorinated heterocycles .

2-Hydroxy-4-methoxybenzaldehyde

  • Substituents : Hydroxyl (position 2), methoxy (position 4).
  • Key Differences : Replaces fluorine at position 2 with a hydroxyl group and introduces methoxy at position 4 instead of hydroxy.
  • Properties :
    • The hydroxyl group at position 2 increases acidity (pKa ~8–10) and solubility in polar solvents.
    • Methoxy at position 4 stabilizes the aromatic ring via electron donation, reducing electrophilic reactivity compared to the target compound’s fluoro substituent.
  • Toxicity : Classified under flavouring group evaluations (FGE.52 and FGE.20Rev4), where structural analogs show low toxicity thresholds. The target compound’s ethoxy group may alter metabolic pathways, warranting further study .

5-Fluoro-2,4-dimethoxybenzaldehyde

  • Substituents : Fluorine (position 5), methoxy (positions 2 and 4).
  • Key Differences : Methoxy groups at positions 2 and 4 replace the target’s fluorine (position 2) and hydroxyl (position 4).
  • The fluorine at position 5 (vs. position 2 in the target) alters electronic distribution, directing electrophiles to ortho/para positions.
  • Applications : Used in synthesizing fluorinated pharmaceuticals, though the lack of a hydroxyl group limits its utility in metal-catalyzed reactions .

Comparative Data Table

Compound Name Substituent Positions Functional Groups Key Properties Reactivity Notes
5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde 2-F, 4-OH, 5-OEt Aldehyde, OH, OEt, F Moderate solubility (polar OH, lipophilic OEt); reactive aldehyde Aldehyde participates in condensations; OH enables H-bonding and chelation
2-Fluoro-5-methoxybenzaldehyde 2-F, 5-OCH3 Aldehyde, OCH3, F Lower polarity than target; lipophilic Methoxy directs electrophiles to meta positions
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OCH3 Aldehyde, OH, OCH3 High solubility (polar OH); acidic Hydroxyl enhances nucleophilic reactivity
5-Fluoro-2,4-dimethoxybenzaldehyde 2-OCH3, 4-OCH3, 5-F Aldehyde, OCH3, F Low solubility; sterically hindered Methoxy groups reduce electrophilic substitution

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